molecular formula C34H54N4O10 B2541963 2-(4-((9S,13S)-9,13-Bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid CAS No. 1610413-97-2

2-(4-((9S,13S)-9,13-Bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid

Cat. No. B2541963
CAS RN: 1610413-97-2
M. Wt: 678.824
InChI Key: IMNLHBFYVLUOKM-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((9S,13S)-9,13-Bis(tert-butoxycarbonyl)-18,18-dimethyl-3,11,16-trioxo-17-oxa-2,4,10,12-tetraazanonadecyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C34H54N4O10 and its molecular weight is 678.824. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized Amino Acid Derivatives Functionalized amino acid derivatives, specifically N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Compounds in this series have shown promising cytotoxicity in ovarian and oral cancers, suggesting potential applications in designing new anticancer agents (Kumar et al., 2009).

Novel Silver Complexes with Antitumor Activity Novel silver(I) complexes have been synthesized using bis(pyrazol-1-yl)acetic acid derivatives and phosphane ligands. These complexes exhibit significant antitumor activity, outperforming the reference drug cisplatin in certain cancer cell lines, particularly against small-cell lung carcinoma (SCLC) cells. They demonstrate the ability to target Thioredoxin (TrxR), inducing cancer cell death through apoptosis (Pellei et al., 2023).

Selective Removal of tert.-Butyloxycarbonyl Group A technique for the selective removal of the tert.-butyloxycarbonyl group has been developed. This process is enhanced by diluting trifluoroacetic acid with phenols, which improves selectivity and suppresses alkylation of amino acid side chains. This method is especially useful in the deprotection of intermediates where hydroxyl and carboxyl groups are fully blocked (Bodanszky & Bodanszky, 2009).

Synthesis of DyIII 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetate Complexes The synthesis of 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid and its DyIII complexes has been reported. These complexes exhibit unique structural features, with Dy3+ cations linked by the μ3-oxo oxygen atom and bridging μ2-κ1-O:κ1-O’-carboxylate ligands. The NMe2 groups of the diphenylmethanide moiety are not coordinated to Dy3+ cations in these complexes (Khristolyubov et al., 2021).

properties

IUPAC Name

2-[4-[[[(5S)-5-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoylamino]methyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N4O10/c1-32(2,3)46-27(41)18-17-25(29(43)48-34(7,8)9)38-31(45)37-24(28(42)47-33(4,5)6)12-10-11-19-35-30(44)36-21-23-15-13-22(14-16-23)20-26(39)40/h13-16,24-25H,10-12,17-21H2,1-9H3,(H,39,40)(H2,35,36,44)(H2,37,38,45)/t24-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNLHBFYVLUOKM-DQEYMECFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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